molecular formula C14H13N5O4 B10889898 2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide

2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide

Cat. No.: B10889898
M. Wt: 315.28 g/mol
InChI Key: MCCVYPNZRLDUML-CAOOACKPSA-N
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Description

2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that features a phenoxyacetamide backbone with a hydrazonomethyl group and a nitro-substituted pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitro-2-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling with Phenoxyacetic Acid: The hydrazone intermediate is then coupled with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, while the nitro group can participate in redox reactions, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXY-4-{(E)-[(3-PYRIDINYLCARBONYL)HYDRAZONO]METHYL}PHENOXY)-N-(2-METHYL-5-NITROPHENYL)ACETAMIDE
  • 2-(4-ETHYL-PHENOXY)-N-(4-METHYL-3-NITRO-PHENYL)-ACETAMIDE
  • 2-METHOXY-4-{(E)-[(2-PYRAZINYLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE

Uniqueness

2-(4-{[(E)-2-(3-NITRO-2-PYRIDYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

2-[4-[(E)-[(3-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C14H13N5O4/c15-13(20)9-23-11-5-3-10(4-6-11)8-17-18-14-12(19(21)22)2-1-7-16-14/h1-8H,9H2,(H2,15,20)(H,16,18)/b17-8+

InChI Key

MCCVYPNZRLDUML-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(N=C1)N/N=C/C2=CC=C(C=C2)OCC(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)NN=CC2=CC=C(C=C2)OCC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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